(3-Methoxyphenyl)-oxo-acetonitrile (3-Methoxyphenyl)-oxo-acetonitrile
Brand Name: Vulcanchem
CAS No.: 40983-95-7
VCID: VC0014375
InChI: InChI=1S/C27H28O6/c28-23-24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(30-17-20-12-6-2-7-13-20)25(23)29-16-19-10-4-1-5-11-19/h1-15,22-28H,16-18H2/t22?,23-,24+,25?,26?,27-/m0/s1
SMILES: C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5
Molecular Formula: C27H28O6
Molecular Weight: 448.5 g/mol

(3-Methoxyphenyl)-oxo-acetonitrile

CAS No.: 40983-95-7

Cat. No.: VC0014375

Molecular Formula: C27H28O6

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

(3-Methoxyphenyl)-oxo-acetonitrile - 40983-95-7

Specification

CAS No. 40983-95-7
Molecular Formula C27H28O6
Molecular Weight 448.5 g/mol
IUPAC Name (6S,8S,8aS)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol
Standard InChI InChI=1S/C27H28O6/c28-23-24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(30-17-20-12-6-2-7-13-20)25(23)29-16-19-10-4-1-5-11-19/h1-15,22-28H,16-18H2/t22?,23-,24+,25?,26?,27-/m0/s1
Standard InChI Key IJTAXRQQXZVWQA-YEIWPKENSA-N
Isomeric SMILES C1C2[C@H]([C@@H](C([C@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5
SMILES C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5
Canonical SMILES C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator